3-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzotriazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one typically involves a multi-step process. One common method includes the reaction of 4-(4-chlorophenyl)piperazine with an appropriate benzotriazinone precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The benzotriazinone core may also play a role in binding to specific sites on proteins or nucleic acids, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Uniqueness
3-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is unique due to its specific combination of a benzotriazinone core with a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18ClN5O2 |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C19H18ClN5O2/c20-14-5-7-15(8-6-14)23-9-11-24(12-10-23)18(26)13-25-19(27)16-3-1-2-4-17(16)21-22-25/h1-8H,9-13H2 |
InChI Key |
IPGKHHRVZSAQAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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